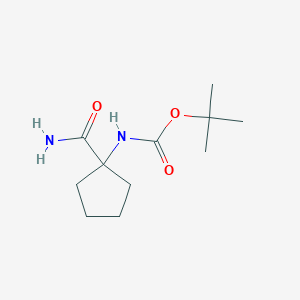

Tert-butyl N-(1-carbamoylcyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-carbamoylcyclopentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-11(8(12)14)6-4-5-7-11/h4-7H2,1-3H3,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDQMUWECXSWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Tert Butyl N 1 Carbamoylcyclopentyl Carbamate

Establishment of Foundational Synthetic Pathways

Traditional methods for the synthesis of tert-butyl N-(1-carbamoylcyclopentyl)carbamate have laid the groundwork for its production. These approaches often involve well-understood reactions such as amine protection, rearrangement reactions, and direct functionalization techniques.

Approaches via Amine Protection Using Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most direct and widely employed method for the synthesis of this compound is the protection of the primary amine of 1-aminocyclopentanecarboxamide using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. fishersci.co.uk This reaction is a cornerstone of amine protection in organic synthesis due to its high efficiency and the stability of the resulting carbamate (B1207046) under various conditions, yet it is readily cleaved under acidic conditions. scispace.com

The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. Common bases include sodium bicarbonate, sodium hydroxide, or tertiary amines like triethylamine. fishersci.co.uk The choice of solvent is flexible, with aqueous mixtures (e.g., water/THF, water/dioxane) or organic solvents like acetonitrile (B52724) being frequently used. fishersci.co.uk

General Reaction Scheme:

1-aminocyclopentanecarboxamide + (Boc)₂O --(Base)--> this compound

A variety of conditions have been reported for the Boc protection of amines, showcasing the versatility of this method. Below is a table summarizing typical reaction conditions for the N-Boc protection of amines, which are applicable to the synthesis of the target compound.

Table 1: Representative Conditions for N-Boc Protection of Amines using Boc₂O

| Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| General Amines | Sodium Hydroxide | Water/THF | 0 - RT | High | fishersci.co.uk |

| General Amines | 4-DMAP | Acetonitrile | RT | High | scispace.com |

| General Amines | Sodium Bicarbonate | Chloroform/Water | Reflux | High | fishersci.co.uk |

| 1,2,3,6-Tetrahydropyridine | - | THF | 0 - RT | 89 | beilstein-journals.org |

| 3-Azabicyclo[3.3.0]octane | - | THF | 0 - RT | 93 | beilstein-journals.org |

Carbamide Formation through Curtius Rearrangement and Isocyanate Trapping

An alternative and elegant route to carbamates, including this compound, is through the Curtius rearrangement. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form the desired carbamate. wikipedia.org For the synthesis of the target compound, the starting material would be 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid, which is first converted to its corresponding acyl azide.

The acyl azide can be prepared from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acid chloride followed by reaction with sodium azide. nih.gov The subsequent rearrangement to the isocyanate is often performed in the presence of tert-butanol, which acts as both the solvent and the trapping agent, directly yielding the Boc-protected amine. wikipedia.org A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the retention of stereochemistry at the migrating carbon. nih.gov

General Reaction Scheme:

1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid --(Azide forming reagent)--> Acyl azide --(Heat or light)--> Isocyanate --(tert-butanol)--> this compound

Recent advancements have led to one-pot procedures where the carboxylic acid is directly converted to the carbamate without the isolation of the unstable acyl azide intermediate. organic-chemistry.org

Alternative Routes Involving Direct Amination/Carboxylation

Direct functionalization methods, though less common for this specific molecule, offer potential alternative synthetic strategies.

Direct Amination: One conceptual approach involves the direct amination of a suitable cyclopentane (B165970) derivative. For instance, a tandem direct reductive amination of a keto-amide precursor, followed by N-Boc protection, could yield the desired product. nih.gov This would involve the reaction of a keto-amide with an ammonia (B1221849) source in the presence of a reducing agent and subsequent in-situ protection with Boc₂O.

Direct Carboxylation: Another possibility is the direct carboxylation of 1-aminocyclopentanecarboxamide. While direct carboxylation of amines with carbon dioxide to form carbamic acids is a known process, the subsequent esterification to form the tert-butyl carbamate is challenging. nih.gov More feasible is the use of di-tert-butyl dicarbonate as a carboxylating agent to trap carbanions generated from suitable precursors. chemicalbook.com However, for the target molecule, this would require a more complex synthetic design starting from a different precursor.

Development of Novel and Sustainable Synthetic Protocols

In line with the growing emphasis on green chemistry, recent research has focused on developing more sustainable and efficient methods for carbamate synthesis. These approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources.

Catalytic Synthesis Methodologies

The use of catalysts can significantly enhance the efficiency and selectivity of carbamate synthesis. For the Boc protection of amines, various catalysts have been explored to accelerate the reaction and enable milder reaction conditions. Lewis acids, for example, can activate the Boc anhydride, making it more susceptible to nucleophilic attack by the amine.

Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of N-Boc-protected anilines from aryl halides and tert-butyl carbamate, demonstrating the potential of catalytic methods in forming C-N bonds for carbamate synthesis. sigmaaldrich.com While not directly applicable to the synthesis from 1-aminocyclopentanecarboxamide, it highlights the ongoing development in catalytic carbamate formation.

Green Chemistry Approaches (e.g., Solvent-Free, CO₂ Utilization)

Solvent-Free Synthesis: Performing reactions without a solvent offers significant environmental benefits by reducing waste and simplifying product purification. Solvent-free methods for the N-Boc protection of amines have been developed, often utilizing solid-supported catalysts or simply mixing the neat reactants. derpharmachemica.com These methods are often faster and more efficient than their solvent-based counterparts.

CO₂ Utilization: Carbon dioxide is an abundant, non-toxic, and renewable C1 feedstock, and its utilization in chemical synthesis is a major goal of green chemistry. nih.gov The direct synthesis of carbamates from amines, CO₂, and an alkylating agent is a promising green alternative to traditional methods that often employ toxic reagents like phosgene (B1210022). nih.gov The reaction proceeds through the formation of a carbamate salt from the amine and CO₂, which is then alkylated. While challenges remain in the direct synthesis of tert-butyl carbamates due to the reactivity of tert-butylating agents, continuous-flow methods are being developed to improve efficiency and safety. nih.gov The application of this technology to the synthesis of this compound represents a future direction for sustainable production.

Table 2: Comparison of Green Synthesis Approaches for Carbamates

| Green Approach | Key Features | Potential Application to Target Compound | Reference |

|---|---|---|---|

| Solvent-Free N-Boc Protection | Reduced waste, faster reaction times, simplified work-up. | Direct protection of 1-aminocyclopentanecarboxamide with Boc₂O without solvent. | derpharmachemica.com |

| CO₂ Utilization | Use of a renewable and non-toxic C1 source. Avoids hazardous reagents. | Reaction of 1-aminocyclopentanecarboxamide with CO₂ and a tert-butylating agent. | nih.gov |

Chemoenzymatic or Biocatalytic Considerations

The integration of biocatalysis into the synthesis of carbamates offers a green and efficient alternative to traditional chemical methods. While specific enzymatic routes for this compound are not extensively detailed in public literature, principles from related biocatalytic transformations provide a foundation for potential strategies. Enzymes, particularly lipases and nitrile hydratases, are notable for their potential applicability.

Lipases (EC 3.1.1.3) are versatile serine hydrolases that can catalyze carbamate formation through aminolysis of carbonates or activated carbamates under mild, aqueous conditions. nih.govjmbfs.orgresearchgate.net An esterase from Pyrobaculum calidifontis VA1 (PestE), for example, has demonstrated promiscuous aminolysis activity, efficiently converting various amines into their corresponding carbamates in water with yields up to 99%. nih.gov A theoretical chemoenzymatic route for the target compound could involve the lipase-catalyzed reaction between a tert-butoxycarbonyl (Boc) donor and 1-aminocyclopentanecarboxamide. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly robust and have been used in continuous flow processes to synthesize carbamate products. beilstein-journals.org

Nitrile hydratases (NHases, EC 4.2.1.84) present another compelling biocatalytic approach. These metalloenzymes catalyze the hydration of nitriles to the corresponding amides with high specificity and efficiency, often under mild conditions that preserve labile functional groups. researchgate.netthieme-connect.denih.gov This method is used industrially for the production of acrylamide. nih.gov A potential synthetic pathway could start with a nitrile precursor, which is then converted to the final carbamoyl (B1232498) group of this compound using an NHase. mdpi.com The iron-dependent NHase from Gordonia hydrophobica has shown activity in hydrating various nitriles to form N-heterocyclic amides. mdpi.com The primary advantage of using NHases is the potential for high chemo-, regio-, and enantioselectivity under environmentally friendly conditions. researchgate.net

| Enzyme Class | Potential Reaction | Advantages | Representative Enzymes |

| Lipases / Esterases | Aminolysis of a Boc-donor with 1-aminocyclopentanecarboxamide | Mild aqueous conditions, high yields, potential for use in flow chemistry. nih.govbeilstein-journals.org | Candida antarctica lipase B (CALB), Pyrobaculum calidifontis VA1 esterase (PestE). nih.govbeilstein-journals.org |

| Nitrile Hydratases | Hydration of a nitrile precursor to the corresponding amide | High chemo-, regio-, and enantioselectivity; atom-economic; mild reaction conditions. researchgate.netmdpi.com | Rhodococcus rhodochrous, Gordonia hydrophobica. thieme-connect.demdpi.com |

Stereoselective Synthesis of this compound and its Chiral Analogues

The creation of chiral analogues of this compound involves the asymmetric synthesis of α,α-disubstituted amino acids, a field that has seen significant advancement through various stereoselective methodologies. These methods are critical for establishing the quaternary stereocenter with a defined three-dimensional arrangement.

The asymmetric synthesis of α,α-disubstituted amino acids, particularly those with cyclic structures, often relies on creating a chiral quaternary carbon center. nih.gov While a direct enantioselective synthesis for the target compound is not prominently documented, established strategies for similar structures can be applied.

One powerful approach is the diastereoselective alkylation of chiral glycine (B1666218) or alanine (B10760859) enolate equivalents. This method often employs a chiral auxiliary to direct the approach of an electrophile. acs.orgresearchgate.net Another key strategy is the enantioselective Strecker reaction, which can be used to synthesize α-quaternary arylglycines with high optical purity (up to 98% ee) through the alkylation of deprotonated α-aminonitriles derived from a chiral amine. acs.org

Phase-transfer catalysis offers a robust method for the asymmetric synthesis of cyclic amino acids. rsc.org Furthermore, enantioselective Mannich reactions of cyclic iminoglyoxylates with enamides, catalyzed by chiral phosphoric acids, can produce noncanonical chiral α-amino acid building blocks with excellent enantioselectivities (>95% ee). acs.org For cyclopentane derivatives specifically, an enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been achieved using an alkylidene carbene 1,5-C-H insertion reaction as the key stereochemistry-defining step. nih.govresearchgate.net

Both chiral auxiliaries and chiral catalysts are instrumental in controlling the stereochemical outcome of synthetic reactions leading to chiral α,α-disubstituted amino acids.

Chiral Auxiliaries: These are temporarily incorporated into the substrate to direct the stereoselective formation of new stereocenters. For instance, chiral cyclic 1,2-diols, such as (S,S)-cyclohexane-1,2-diol, have been successfully used as chiral auxiliaries in the practical synthesis of various chiral α,α-disubstituted amino acids. nih.govacs.orgjst.go.jp The auxiliary guides the diastereoselective alkylation of a β-keto ester precursor, achieving high diastereomeric excesses (92–>95% de). acs.org Other examples include the use of chiral Ni(II) complexes of Schiff bases derived from chiral ligands for the asymmetric synthesis of a wide range of amino acids. nih.gov

Chiral Catalysts: These substances induce chirality in the product without being consumed. Chiral amines, for example, can act as nucleophilic catalysts in asymmetric synthesis. acs.org Chiral aldehyde catalysis, particularly using catalysts derived from BINOL aldehyde, provides effective stereoselective control in reactions involving N-unprotected amino acid esters. frontiersin.org In the synthesis of cyclic amino acids, chiral phase-transfer catalysts have been employed in the asymmetric alkylation of glycine and alanine esters. rsc.org Organocatalysts, such as l-tert-leucine-derived squaramide, have been shown to be effective in catalyzing the enantioselective Michael addition of tertiary α-nitroesters to vinyl ketones, a key step in forming quaternary α-amino acids. acs.org

| Strategy | Reagent/Catalyst Type | Example | Achieved Selectivity |

| Diastereoselective Alkylation | Chiral Auxiliary | (S,S)-Cyclohexane-1,2-diol acs.org | 92–>95% de |

| Asymmetric Strecker Reaction | Chiral Amine Derivative | (4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane acs.org | Up to 98% ee |

| Enantioselective Mannich Reaction | Chiral Phosphoric Acid | (R)-TRIP catalyst acs.org | >95% ee |

| Enantioselective Michael Addition | Organocatalyst | l-tert-Leucine-derived squaramide acs.org | Up to 76% ee |

Process Intensification and Scale-Up Investigations in Laboratory Settings

Scaling up the synthesis of a pharmaceutical intermediate like this compound from the laboratory bench to a larger production scale requires careful consideration of process intensification strategies to ensure efficiency, safety, and consistency. pharmafeatures.comlabmanager.commt.com

A key technology in process intensification is the use of continuous flow reactors. Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved reproducibility. thieme-connect.comarborpharmchem.com For carbamate synthesis, flow processes have been developed for steps like N-Boc protection and deprotection. rsc.orgacs.orgacs.org For instance, thermal N-Boc deprotection can be achieved efficiently in continuous flow without an acid catalyst, allowing for selective deprotection by controlling the temperature. acs.orgacs.org A telescoped flow process coupling a Curtius rearrangement with biocatalytic purification has been used to produce Cbz-carbamates in high yield and purity. beilstein-journals.org

When scaling up, several factors that are negligible at the lab scale become critical. labmanager.comarborpharmchem.com These include:

Heat Transfer: Exothermic reactions that are easily managed in a small flask can pose significant safety risks in large reactors if heat cannot be dissipated effectively. pharmafeatures.com

Mass Transfer and Mixing: Inadequate mixing in large vessels can lead to temperature gradients, localized hotspots, and incomplete reactions, affecting yield and purity. pharmafeatures.comarborpharmchem.com

Reaction Time: Heat-up and cool-down cycles are much longer at production scale, which can impact product stability and properties. labmanager.com

Downstream Processing: Purification methods must be scalable. Chromatography, common in the lab, is often impractical for large quantities, making crystallization or extraction preferable.

Laboratory investigations should aim to develop a robust process by studying reaction kinetics, identifying potential impurities, and establishing a "design space" where the process consistently delivers the desired product quality. mt.com This involves evaluating the impact of variables like reagent dosing rates, mixing efficiency, and temperature control on the final product. mt.com

Chemical Reactivity and Transformation Studies of Tert Butyl N 1 Carbamoylcyclopentyl Carbamate

Reactivity Profile of the Tert-butyl Carbamate (B1207046) (Boc) Functionality

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a variety of reaction conditions and its susceptibility to cleavage under specific acidic conditions. organic-chemistry.org

The removal of the Boc group is most commonly achieved through acid-mediated hydrolysis. fishersci.co.uk The mechanism of this deprotection involves the protonation of the carbonyl oxygen of the carbamate, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. researchgate.net

Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent, are typically employed for this purpose. fishersci.co.uk The general mechanism can be summarized as follows:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

Formation of Tert-butyl Cation: The protonated intermediate undergoes fragmentation, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid.

Decarboxylation: The carbamic acid intermediate spontaneously decomposes to release the unprotected amine and carbon dioxide gas.

It is important to note that the tert-butyl cation generated during the deprotection can potentially lead to side reactions by alkylating nucleophilic sites within the molecule or the solvent. To mitigate this, scavengers such as anisole (B1667542) or thioanisole (B89551) are sometimes added to the reaction mixture.

While effective, the use of strong acids for Boc deprotection in a molecule like tert-butyl N-(1-carbamoylcyclopentyl)carbamate requires careful consideration of the stability of the primary amide group, as harsh acidic conditions can also promote amide hydrolysis. nih.gov

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of another, which is a cornerstone of modern synthetic chemistry. In the context of this compound, this involves the cleavage of the Boc group without affecting the primary amide, and vice versa.

The Boc group's lability to acid provides a clear orthogonal strategy with respect to protecting groups that are sensitive to other conditions. For instance, the Boc group is stable to bases, hydrogenolysis, and nucleophiles, which allows for the selective removal of other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group (removed by base) or the carbobenzyloxy (Cbz) group (removed by hydrogenolysis). organic-chemistry.org

While the primary amide in this compound is generally stable to the acidic conditions used for Boc removal, prolonged exposure or harsher conditions could lead to its hydrolysis. nih.gov Therefore, milder acidic reagents or alternative methods for Boc deprotection can be employed to ensure the integrity of the amide. Some of these methods include:

Thermolysis: The Boc group can be removed by heating, although this may not be suitable for thermally sensitive substrates. acs.org

Lewis Acids: Certain Lewis acids can facilitate the cleavage of the Boc group under milder conditions than strong Brønsted acids. acsgcipr.org

Alternative Reagents: Reagents like oxalyl chloride in methanol (B129727) have been reported for the mild deprotection of N-Boc groups. nih.gov

Conversely, transformations of the primary amide can be carried out while keeping the Boc group intact, as the Boc group is resistant to many of the reagents used for amide modifications.

The following table summarizes some orthogonal deprotection strategies relevant to the Boc group:

| Protecting Group | Cleavage Conditions | Orthogonality with Boc |

| Boc | Strong Acid (e.g., TFA, HCl) | - |

| Fmoc | Base (e.g., Piperidine) | Yes |

| Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |

While primarily a protecting group, the Boc group can influence the reactivity of adjacent atoms and functional groups. Its steric bulk can direct reagents to less hindered positions of the molecule. In some cases, the carbamate functionality can participate in intramolecular reactions or influence the electronic properties of the molecule.

In the context of C-H activation chemistry, amide groups can act as directing groups, guiding a metal catalyst to a specific C-H bond for functionalization. nih.gov While the primary amide in this compound could potentially serve this role, the directing ability of the Boc-protected amine itself is less common. However, the electronic nature of the Boc group, being an electron-withdrawing group, can decrease the nucleophilicity of the protected amine.

In some specific contexts, the carbamate nitrogen can be deprotonated to form a nucleophile, or the carbonyl group can be activated. For instance, N-Boc protected amines can be directly converted to amides via rhodium-catalyzed coupling with arylboroxines, showcasing a reaction where the Boc group is directly involved in the transformation. organic-chemistry.org

Transformations at the Amide (Carbamoyl) Group

The primary amide group in this compound is a robust functional group, yet it can undergo a variety of chemical transformations.

Amide hydrolysis, the cleavage of the C-N bond to form a carboxylic acid and ammonia (B1221849), typically requires harsh conditions such as prolonged heating with strong aqueous acid or base. savemyexams.commasterorganicchemistry.com

Acidic Hydrolysis: Under strong acidic conditions (e.g., refluxing in concentrated HCl), the amide is hydrolyzed to the corresponding carboxylic acid and ammonium (B1175870) salt. masterorganicchemistry.com This reaction proceeds via protonation of the amide carbonyl, which increases its susceptibility to nucleophilic attack by water.

Basic Hydrolysis: In the presence of a strong base like sodium hydroxide, the amide can be hydrolyzed to a carboxylate salt and ammonia. savemyexams.com

Given that the Boc group is sensitive to strong acids, acidic hydrolysis of the amide in this compound would likely result in the cleavage of both functional groups. Basic hydrolysis, on the other hand, would leave the Boc group intact, providing a selective method for transforming the amide into a carboxylic acid.

Amidation reactions, where the amide is converted into a different amide, are less common for primary amides but can be achieved under specific conditions, often involving initial activation of the amide.

Primary amides can be reduced to the corresponding primary amines. This transformation typically requires powerful reducing agents due to the low reactivity of the amide carbonyl. savemyexams.com A common reagent for this purpose is lithium aluminum hydride (LiAlH₄). savemyexams.com The reduction of an amide to an amine involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂).

The use of strong reducing agents like LiAlH₄ in the presence of a Boc group needs to be considered carefully. While the Boc group is generally stable to hydride reagents, some reports suggest that under certain conditions, particularly with heating, LiAlH₄ can also reduce the carbamate.

Alternative, milder, or more selective reducing agents and methods have been developed for amide reduction, including various hydrosilylation protocols catalyzed by transition metals. organic-chemistry.org These methods may offer better compatibility with the Boc protecting group. For instance, the use of silanes in combination with a suitable catalyst can achieve the reduction of amides under conditions that may not affect the Boc group.

The following table outlines the general conditions for the transformation of the primary amide group:

| Transformation | Reagents and Conditions | Product |

| Acidic Hydrolysis | Strong aqueous acid (e.g., HCl), heat | Carboxylic acid, Ammonium salt |

| Basic Hydrolysis | Strong aqueous base (e.g., NaOH), heat | Carboxylate salt, Ammonia |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | Primary amine |

Reactivity and Functionalization of the Cyclopentyl Ring System

The cyclopentane (B165970) ring, being a saturated carbocycle, is generally less reactive than its unsaturated or smaller, more strained counterparts like cyclopropane. chemistrysteps.comlibretexts.org Its stability is attributed to having C-C-C bond angles close to the ideal tetrahedral angle of 109.5°, which minimizes angle strain. libretexts.orgpressbooks.pub The cyclopentane ring typically adopts a non-planar "envelope" or "half-chair" conformation to alleviate torsional strain. youtube.com Functionalization of the cyclopentyl ring in a molecule like this compound would likely require forcing conditions or specific catalytic activation due to the absence of inherent reactive sites on the hydrocarbon ring.

Electrophilic and Nucleophilic Additions/Substitutions

Electrophilic Additions/Substitutions: The saturated cyclopentyl ring of this compound is not susceptible to electrophilic addition reactions, which are characteristic of unsaturated systems (alkenes and alkynes). Electrophilic substitution, a hallmark of aromatic compounds, is also not a feasible reaction pathway for this saturated carbocycle.

However, recent advancements in C-H functionalization could potentially enable the substitution of hydrogen atoms on the cyclopentyl ring with other functional groups. nih.govnih.gov These reactions typically proceed via radical or organometallic intermediates and often require specific directing groups and transition metal catalysts. In the case of this compound, the amide or carbamate groups could potentially act as directing groups to guide the functionalization to a specific C-H bond, although such a reaction has not been specifically reported for this molecule. For instance, palladium-catalyzed transannular γ-C–H arylation has been demonstrated for various cycloalkane carboxylic acids, showcasing the possibility of functionalizing seemingly unreactive C-H bonds. nih.gov

Nucleophilic Additions/Substitutions: The cyclopentyl ring itself, being electron-rich, is not susceptible to direct nucleophilic attack. Nucleophilic substitution reactions on the ring would require the presence of a good leaving group, which is absent in the parent molecule. Therefore, direct nucleophilic substitution on the cyclopentyl ring of this compound is not a plausible reaction pathway. Any nucleophilic reactions would likely target the carbonyl carbons of the carbamate or amide groups rather than the cyclopentyl ring.

Mechanistic Investigations of Key Transformations

Given the lack of specific reported transformations of the cyclopentyl ring in this compound, there are no mechanistic investigations to detail. Any future studies on the functionalization of the cyclopentyl ring, for instance through C-H activation, would necessitate detailed mechanistic investigations to understand the role of the catalyst, the directing groups, and the nature of the intermediates involved. Such studies would likely employ techniques such as kinetic analysis, isotopic labeling, and computational modeling to elucidate the reaction pathway.

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For Tert-butyl N-(1-carbamoylcyclopentyl)carbamate, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments would provide a complete picture of the covalent framework and spatial arrangement of atoms.

In a typical ¹H NMR spectrum, the tert-butyl group would exhibit a sharp singlet peak, integrating to nine protons, usually in the upfield region (around 1.4-1.5 ppm). The protons of the cyclopentyl ring would appear as complex multiplets, due to spin-spin coupling between adjacent non-equivalent methylene (B1212753) groups. The protons of the primary amide (-CONH₂) and the carbamate (B1207046) N-H group would present as broader signals, with chemical shifts that can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. Key resonances would include those for the quaternary carbons of the tert-butyl group and the C1 of the cyclopentyl ring, the carbonyl carbons of the carbamate and amide groups (typically in the 155-180 ppm range), and the methylene carbons of the cyclopentyl ring.

To decipher the complex spin systems and confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, COSY would be crucial for tracing the connectivity within the cyclopentyl ring, showing correlations between adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. This technique would unequivocally assign the ¹H signals of the cyclopentyl methylene groups to their corresponding ¹³C signals and confirm the assignment of the tert-butyl protons to the tert-butyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds, providing long-range connectivity information that pieces the molecular puzzle together. Key expected HMBC correlations would include:

Correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and the carbamate carbonyl carbon.

Correlations from the cyclopentyl protons to adjacent and geminal carbons within the ring, as well as to the C1 carbon and the amide carbonyl carbon.

Correlation from the carbamate N-H proton to the C1 carbon and the carbamate carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations that help define the molecule's three-dimensional conformation in solution. For instance, NOESY could reveal spatial proximities between the protons of the tert-butyl group and certain protons on the cyclopentyl ring, offering insights into the preferred orientation of the bulky carbamate group relative to the ring.

A summary of expected NMR data is presented in the table below.

| Technique | Observed Group | Expected Chemical Shift (ppm) / Correlation | Information Gained |

| ¹H NMR | tert-Butyl Protons | ~1.4-1.5 (singlet, 9H) | Presence of Boc group |

| Cyclopentyl Protons | Multiplets | Cyclopentyl ring structure | |

| Amide & Carbamate Protons | Broad singlets | Presence of N-H protons | |

| ¹³C NMR | Carbonyl Carbons | ~155-180 | Presence of amide and carbamate C=O |

| tert-Butyl Carbons | Quaternary and methyl signals | Presence of Boc group | |

| Cyclopentyl Carbons | Aliphatic signals | Cyclopentyl ring structure | |

| COSY | Cyclopentyl Protons | Cross-peaks between adjacent CH₂ groups | H-H connectivity in the ring |

| HSQC | All C-H pairs | Direct correlation peaks | C-H one-bond connectivity |

| HMBC | Boc, Cyclopentyl groups | Cross-peaks to carbonyls and quaternary carbons | Long-range C-H connectivity, molecular skeleton |

| NOESY | Boc, Cyclopentyl groups | Cross-peaks between spatially close protons | 3D conformation in solution |

While solution-state NMR provides data on the averaged structure, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid forms. This technique is particularly valuable for identifying the presence of different crystalline forms (polymorphs), which may exhibit distinct conformations or intermolecular packing arrangements. By analyzing the chemical shifts and using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), ssNMR can provide information on the local environment of each carbon and nitrogen atom in the solid state, revealing conformational differences that are not observable in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. nist.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to its key functional groups. Expected characteristic peaks include:

N-H Stretching: Two distinct bands in the 3400-3100 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amide (-CONH₂) and the single N-H stretch of the carbamate. The positions of these bands can indicate the extent of hydrogen bonding. nist.gov

C-H Stretching: Bands just below 3000 cm⁻¹ due to the aliphatic C-H bonds of the cyclopentyl and tert-butyl groups.

C=O Stretching: Two strong absorption bands, typically between 1750 cm⁻¹ and 1650 cm⁻¹. The carbamate carbonyl (Boc group) usually appears at a higher wavenumber (around 1700-1725 cm⁻¹) compared to the amide carbonyl ("Amide I band"), which is typically found around 1650-1680 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O stretches are also visible in Raman, non-polar bonds often give stronger signals. The C-C skeletal vibrations of the cyclopentyl ring and the symmetric vibrations of the tert-butyl group would be expected to produce characteristic Raman scattering peaks.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |

| Amide & Carbamate N-H | Stretching | 3400-3100 | Weak |

| Aliphatic C-H | Stretching | 2850-3000 | Strong |

| Carbamate C=O | Stretching | ~1700-1725 | Moderate |

| Amide C=O | Stretching (Amide I) | ~1650-1680 | Moderate |

| Cyclopentyl C-C | Skeletal Vibrations | Fingerprint Region | Moderate to Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.com For this compound (Molecular Formula: C₁₁H₂₀N₂O₃), HRMS would determine its exact mass, allowing for the unambiguous confirmation of its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the compound's fragmentation pathways, which helps to confirm its structure. Common fragmentation patterns for Boc-protected amines involve the characteristic loss of the tert-butyl group or isobutylene (B52900), and the subsequent loss of carbon dioxide. nist.gov

Expected Molecular Ion: [M+H]⁺, [M+Na]⁺

Key Fragmentation Pathways:

Loss of isobutylene (C₄H₈) from the tert-butyl group.

Loss of the entire tert-butoxy (B1229062) group (C₄H₉O).

Loss of the tert-butoxycarbonyl (Boc) group (C₅H₉O₂).

Cleavage of the cyclopentane (B165970) ring.

X-ray Crystallography for Definitive Solid-State Structure and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. For a flexible molecule like this, with a rotatable Boc group and a non-planar cyclopentane ring, X-ray crystallography would reveal the preferred solid-state conformation.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. mdpi.com The presence of both hydrogen bond donors (the N-H groups of the amide and carbamate) and hydrogen bond acceptors (the C=O oxygen atoms of both groups) makes this compound an excellent candidate for forming extensive intermolecular hydrogen bonding networks.

Conformational Preferences in the Crystalline State

The conformational preferences of this compound in the crystalline state are primarily dictated by the stereochemistry of the cyclopentyl ring and the spatial arrangement of the tert-butoxycarbonyl (Boc) and carbamoyl (B1232498) substituents. While a crystal structure for the title compound is not publicly available, analysis of the closely related parent compound, 1-aminocyclopentanecarboxamide, provides significant insight into the likely solid-state conformation.

The cyclopentyl ring in such structures is expected to adopt a non-planar conformation to minimize torsional strain. Typically, cyclopentane and its derivatives exist in one of two puckered conformations: the envelope (Cs) or the half-chair (C2) conformation. The specific conformation adopted by this compound in the crystalline state will be influenced by the steric bulk of the substituents and the potential for intermolecular interactions, such as hydrogen bonding.

In the crystal structure of 1-aminocyclopentanecarboxamide, the cyclopentane ring is puckered, and the amino and carbamoyl groups are positioned in a specific orientation relative to each other. nih.gov It is anticipated that the addition of the bulky tert-butoxycarbonyl group in this compound would further influence the conformational equilibrium. The tert-butyl group, due to its significant steric demand, is likely to occupy a pseudo-equatorial position to minimize steric hindrance with the cyclopentyl ring.

A detailed analysis of the crystalline state would involve the determination of key geometric parameters, which can only be definitively established through single-crystal X-ray diffraction studies. The following table outlines the type of data that would be obtained from such an analysis.

| Parameter | Expected Significance |

| Cyclopentyl Ring Pucker | Describes the deviation of the ring from planarity (e.g., envelope or half-chair conformation). |

| Torsion Angles | Quantify the rotational orientation of the substituents relative to the cyclopentyl ring and each other, revealing steric and electronic effects. |

| Bond Lengths and Angles | Provide information on the hybridization and strain within the molecule. Deviations from standard values can indicate intramolecular strain or unusual electronic effects. |

| Hydrogen Bonding Network | Details the intermolecular interactions that stabilize the crystal structure, including donor-acceptor distances and angles. |

Without experimental data for the title compound, the precise conformational preferences remain speculative but can be reasonably inferred from the structural analysis of analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is expected to be characterized by transitions originating from the non-bonding electrons of the oxygen and nitrogen atoms within the carbamate and carbamoyl functional groups. The chromophores present in the molecule are the two carbonyl (C=O) groups.

Generally, carbonyl compounds exhibit two characteristic electronic transitions in the ultraviolet-visible region: a lower energy, lower intensity n → π* transition and a higher energy, higher intensity π → π* transition. masterorganicchemistry.com

n → π* Transition: This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the oxygen or nitrogen atoms to an antibonding π* orbital associated with the carbonyl double bond. These transitions are typically symmetry-forbidden, resulting in weak absorption bands (low molar absorptivity, ε). For simple, unconjugated carbonyl compounds, the n → π* transition is often observed in the region of 270-300 nm. masterorganicchemistry.com

π → π* Transition: This transition involves the promotion of an electron from a bonding π orbital of the carbonyl group to an antibonding π* orbital. These transitions are symmetry-allowed and therefore result in strong absorption bands (high molar absorptivity, ε). For isolated carbonyl groups, this transition typically occurs at shorter wavelengths, in the far UV region (below 200 nm), and may not always be observable with standard UV-Vis spectrophotometers.

In the case of this compound, the two carbonyl groups are not in conjugation with each other. Therefore, their electronic transitions are expected to be largely independent and characteristic of isolated carbonyl chromophores within a carbamate and an amide environment. The electronic environment provided by the adjacent nitrogen and oxygen atoms in the carbamate and carbamoyl groups will slightly modify the precise wavelengths of these transitions compared to a simple ketone. The nitrogen lone pair can participate in resonance with the carbonyl group, which can shift the energy of the molecular orbitals and, consequently, the absorption wavelengths.

The expected UV-Vis absorption data for this compound, based on the general characteristics of similar compounds, are summarized in the table below. It is important to note that these are predicted values, and experimental verification is required for confirmation.

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol-1·cm-1) | Chromophore |

| n → π | ~270 - 300 | Low (< 100) | C=O (carbamate and carbamoyl) |

| π → π | < 200 | High (> 1,000) | C=O (carbamate and carbamoyl) |

The tert-butyl group is an alkyl substituent and does not possess any chromophoric properties in the UV-Vis range, thus it is not expected to directly contribute to the electronic transitions but may have minor solvatochromic effects. The cyclopentyl group is also transparent in the near-UV and visible regions. Therefore, the UV-Vis spectrum of this compound will be primarily determined by the electronic transitions within its two carbonyl-containing functional groups.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like Tert-butyl N-(1-carbamoylcyclopentyl)carbamate. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the oxygen and nitrogen atoms of the carbamate (B1207046) and amide groups. The LUMO, conversely, would be expected to be distributed over the carbonyl carbons, which are electrophilic centers.

Fukui functions are used to predict the local reactivity of different atomic sites within a molecule. They quantify the change in electron density at a specific point when an electron is added or removed. This analysis would identify the most probable sites for nucleophilic, electrophilic, and radical attack on this compound.

Table 1: Hypothetical Frontier Orbital Energies and Reactivity Indices for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ 1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 8.0 eV | Chemical reactivity and stability |

| Fukui Function (f-) on Oxygen | High | Site for electrophilic attack |

| Fukui Function (f+) on Carbonyl C | High | Site for nucleophilic attack |

Note: The values presented in this table are illustrative and would need to be confirmed by actual quantum chemical calculations.

The distribution of electron density within a molecule governs its electrostatic properties. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen and nitrogen atoms, indicating areas that are attractive to electrophiles. Conversely, regions of positive potential (blue) would be found near the hydrogen atoms attached to nitrogen, which are potential hydrogen bond donors.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them.

Molecular mechanics (MM) methods provide a computationally efficient way to explore the potential energy surface of a molecule. By systematically rotating the rotatable bonds in this compound, a conformational search can identify low-energy conformers.

Molecular dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms at a given temperature, MD can explore the conformational space and identify the most populated conformational states and the transitions between them. This is particularly useful for understanding the flexibility of the cyclopentyl ring and the tert-butyl group.

Computational methods can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its ¹H and ¹³C NMR spectra can be simulated. Comparing these predicted spectra with experimental data is a powerful way to validate the computed structures and to aid in the assignment of experimental signals.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (Carbamate) | 155-160 | (To be determined) |

| Carbonyl (Amide) | 175-180 | (To be determined) |

| Quaternary C (Cyclopentyl) | 60-65 | (To be determined) |

| tert-Butyl (Quaternary C) | 80-85 | (To be determined) |

| tert-Butyl (Methyl C) | 28-32 | (To be determined) |

Note: The predicted values are based on typical ranges for these functional groups and require specific calculations for this molecule.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a proposed reaction, stationary points such as reactants, products, intermediates, and, crucially, transition states can be located.

For this compound, one could investigate reactions such as its synthesis or its hydrolysis. For example, to study the hydrolysis of the carbamate group, computational methods could be used to model the approach of a water molecule or a hydroxide ion. By calculating the energies of the transition states for different possible pathways, the most likely reaction mechanism can be determined. The activation energy, which is the energy difference between the reactants and the transition state, provides an estimate of the reaction rate.

Application of Machine Learning in Predicting Synthetic Outcomes

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting the outcomes of chemical reactions. eurekalert.orgchemai.io For the synthesis of a molecule like this compound, ML models could potentially predict the major product, optimal reaction conditions, and expected yield.

These models are typically trained on vast datasets of known chemical reactions, often sourced from patents and the chemical literature. mit.edunih.govacs.org The model learns to recognize patterns in the reactants, reagents, and solvents to predict the most likely outcome. acs.org One common approach involves a two-step process: first, a set of plausible products is generated using generalized reaction templates, and then an ML model ranks these candidates to identify the major product. mit.eduacs.org

The performance of these models is continually improving. For instance, some models can predict the major product of a reaction with high accuracy. In a 5-fold cross-validation, one trained model assigned the major product a rank of 1 in 71.8% of cases, and a rank of 3 or lower in 86.7% of cases. nih.govacs.org The application of deep learning, particularly with neural networks, has been instrumental in capturing the complex relationships that govern chemical reactivity. researchgate.net

Performance of a Typical Machine Learning Model for Reaction Outcome Prediction:

| Metric | Accuracy |

| Top-1 Accuracy | 71.8% |

| Top-3 Accuracy | 86.7% |

| Top-5 Accuracy | 90.8% |

Note: This data represents the performance of a published machine learning model for general organic reaction prediction and is not specific to the synthesis of this compound. nih.govacs.org

Synthesis and Investigation of Derivatives and Analogues Chemical Focus

Modification of the N-Carbamoylcyclopentyl Scaffold

Introducing substituents onto the cyclopentyl ring is a primary strategy for creating analogues of tert-butyl N-(1-carbamoylcyclopentyl)carbamate. This can be achieved by utilizing substituted cyclopentanone (B42830) precursors in the initial stages of synthesis, such as in the Strecker or Bucherer-Bergs reactions, to generate substituted α-amino acids. These modifications can introduce a range of steric and electronic effects.

For example, the synthesis of hydroxylated cyclooctane (B165968) β-amino acid derivatives has been demonstrated starting from a protected amino ester, where oxidation of a double bond in the carbocyclic ring introduces hydroxyl groups. A similar strategy could be applied to cyclopentene (B43876) precursors to yield hydroxyl-substituted analogues.

Table 1: Potential Cyclopentyl Ring Substitutions and Synthetic Precursors

| Substituent (R) | Potential Precursor | Synthetic Approach |

|---|---|---|

| Methyl (-CH₃) | 2-Methylcyclopentanone | Strecker Synthesis |

| Phenyl (-C₆H₅) | 3-Phenylcyclopentanone | Bucherer-Bergs Reaction |

| Hydroxyl (-OH) | 3-Hydroxycyclopentanone | Strecker Synthesis |

| Fluoro (-F) | 2-Fluorocyclopentanone | Asymmetric Synthesis |

These substitutions can significantly alter the lipophilicity, polarity, and conformational flexibility of the cyclopentyl scaffold, which in turn affects the molecule's chemical behavior.

The primary amide of the carbamoyl (B1232498) group is another key site for chemical modification. A common transformation is the conversion of the amide to a thioamide, yielding the corresponding thiocarbamate analogue. This conversion from a carbonyl (C=O) to a thiocarbonyl (C=S) group can be accomplished using various thionating agents.

One of the most widely used and mildest reagents for this purpose is Lawesson's reagent. organic-chemistry.orgnih.gov The reaction typically involves heating the amide with Lawesson's reagent in an inert solvent like toluene. beilstein-journals.org Other methods for thioamide synthesis include the use of phosphorus pentasulfide (P₄S₁₀), which often requires harsher reaction conditions. mdpi.com The resulting thiocarbamoyl group has different electronic properties and hydrogen bonding capabilities compared to the original carbamoyl moiety.

Furthermore, the carbamoyl group can be envisioned as a synthetic handle for other transformations. For instance, dehydration of the primary amide would yield a nitrile, creating a cyano-substituted cyclopentyl carbamate (B1207046) derivative.

Table 2: Synthetic Transformations of the Carbamoyl Moiety

| Target Moiety | Reagent(s) | Typical Conditions | Resulting Analogue |

|---|---|---|---|

| Thiocarbamoyl (-CSNH₂) | Lawesson's Reagent | Toluene, reflux | Tert-butyl N-(1-thiocarbamoylcyclopentyl)carbamate |

| Thiocarbamoyl (-CSNH₂) | Phosphorus Pentasulfide (P₄S₁₀) | Xylene, reflux | Tert-butyl N-(1-thiocarbamoylcyclopentyl)carbamate |

| Cyano (-CN) | Trifluoroacetic Anhydride, Pyridine | Dichloromethane (B109758), 0 °C to rt | Tert-butyl N-(1-cyanocyclopentyl)carbamate |

Structural Variations of the Tert-butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many conditions and its facile removal under acidic conditions. organic-chemistry.orgchemistrysteps.com However, replacing the Boc group with other carbamate-based protecting groups can create analogues with different chemical stabilities and deprotection requirements, which is a key concept in orthogonal synthesis strategies. organic-chemistry.orgrsc.org

Common alternatives to the Boc group include the carboxybenzyl (Cbz or Z) group and the fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.com

Carboxybenzyl (Cbz) Analogues : Replacing the tert-butyl group with a benzyl (B1604629) group yields the Cbz-protected analogue. Unlike the acid-labile Boc group, the Cbz group is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). chemistrysteps.com

Fluorenylmethyloxycarbonyl (Fmoc) Analogues : The Fmoc group is notable for its lability under basic conditions (e.g., treatment with piperidine), while being stable to both acidolysis and hydrogenolysis. masterorganicchemistry.com

These variations allow for selective deprotection of the amine in the presence of other functional groups, expanding the synthetic utility of the core molecule.

Table 3: Comparison of N-Protecting Carbamate Groups

| Protecting Group | Structure of R in R-O-C(O)- | Common Abbreviation | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | (CH₃)₃C- | Boc | Acidic (e.g., TFA, HCl) acsgcipr.org |

| Benzyloxycarbonyl | C₆H₅CH₂- | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd) researchgate.net |

| 9-Fluorenylmethyloxycarbonyl | C₁₄H₉CH₂- | Fmoc | Basic (e.g., Piperidine) |

Investigation of Structure-Reactivity Relationships in Synthetic Contexts

The structural features of this compound and its derivatives have a profound impact on their chemical reactivity. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and predicting chemical behavior.

Steric Effects : The bulky tert-butyl group of the Boc moiety creates significant steric hindrance around the protected nitrogen atom. total-synthesis.com This steric shield can influence the approach of reagents to nearby functional groups. For example, it can direct reactions to less hindered faces of the cyclopentyl ring. The steric bulk also contributes to the stability of the carbamate by preventing nucleophilic attack at the carbonyl carbon. total-synthesis.com

Electronic Effects : The electronic nature of substituents on the cyclopentyl ring can alter the reactivity of the entire molecule. Electron-withdrawing groups (EWGs) can increase the acidity of the N-H proton of the carbamate and the amide protons of the carbamoyl group through inductive effects. libretexts.orgstpeters.co.in Conversely, electron-donating groups (EDGs) can increase the electron density of the ring, potentially influencing its susceptibility to certain reactions. lumenlearning.comucalgary.ca

Protecting Group Lability : As discussed in section 6.2, the choice of the N-protecting carbamate group dictates the molecule's stability under various reaction conditions. The acid-lability of the Boc group means that synthetic steps must be performed under neutral or basic conditions to avoid unintended deprotection. researchgate.net The use of orthogonal protecting groups like Cbz or Fmoc allows for multi-step syntheses where different protecting groups can be removed selectively without affecting others. organic-chemistry.org This principle is fundamental in complex molecule synthesis. The cleavage of the Boc group proceeds via a stable tert-butyl cation intermediate, which can sometimes lead to side reactions with nucleophilic residues in the substrate. acsgcipr.org

Table 4: Summary of Structure-Reactivity Relationships

| Structural Feature | Influence on Reactivity | Synthetic Implication |

|---|---|---|

| Bulky tert-Butyl Group | Steric hindrance around the protected nitrogen. total-synthesis.com | Directs regioselectivity of reactions; enhances stability of the carbamate. |

| Cyclopentyl Ring Substituents | Alters electronic properties (inductive/resonance effects). libretexts.org | Modifies acidity of N-H protons and nucleophilicity/electrophilicity of other functional groups. |

| Carbamate Type (Boc, Cbz, Fmoc) | Determines stability to acids, bases, and hydrogenation. | Enables orthogonal protection strategies in multi-step synthesis. |

| Carbamoyl vs. Thiocarbamoyl | Different electronic and hydrogen bonding properties. | Affects intermolecular interactions and potential for further functionalization. |

Applications As a Synthetic Building Block and Protecting Group Strategy

Role in the Total Synthesis of Complex Organic Molecules

While tert-butyl N-(1-carbamoylcyclopentyl)carbamate represents a potentially useful building block, specific examples of its direct application in the total synthesis of complex natural products or other large organic molecules are not extensively documented in readily available scientific literature. The inherent structural motif, a protected 1-amino-1-carboxamide cyclopentane (B165970), suggests its potential as a precursor for incorporating a cyclic, gem-disubstituted amino acid-like scaffold into larger, more complex targets. However, detailed synthetic routes in total synthesis employing this specific carbamate (B1207046) are not prominently featured in published research.

Utilization in Multi-Step Protecting Group Strategies for Amine Functionalities

The primary utility of this compound in multi-step synthesis lies in the strategic protection of its primary amine functionality. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic chemistry, prized for its stability across a wide range of reaction conditions and its straightforward removal under acidic conditions.

The protection of an amine as a Boc-carbamate is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This transformation converts the nucleophilic and basic amine into a non-nucleophilic carbamate, which is stable to many reagents, including nucleophiles and bases. This stability is crucial in multi-step syntheses where other parts of the molecule must undergo transformations that the unprotected amine would not tolerate.

A key feature of the Boc group is its role in "orthogonal" protecting group strategies. In a molecule with multiple functional groups, such as other amines or alcohols protected with different types of protecting groups (e.g., Fmoc or Cbz), the Boc group can be selectively removed without affecting the others. For instance, the Fmoc group is cleaved by base, and the Cbz group is removed by catalytic hydrogenation, while the Boc group remains intact under these conditions.

The deprotection of the Boc group is typically accomplished using strong acids like trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene (B52900). The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Basic conditions, Hydrogenation |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) | Acidic conditions, Hydrogenation |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | Mild acidic and basic conditions |

This table provides a general comparison of commonly used amine protecting groups in organic synthesis.

Integration into Convergent and Divergent Synthetic Pathways

Conversely, in a divergent synthesis, the two functional groups of the deprotected core—the primary amine and the primary amide—could be selectively and sequentially modified to generate a library of related compounds from a common intermediate. For example, the amine could be acylated or alkylated, followed by modification of the amide. However, specific, documented examples of the integration of this compound into such pathways are not widely reported.

Application in the Construction of Peptidomimetics and Constrained Systems (non-clinical)

The cyclopentyl scaffold of this compound is of significant interest in the design of peptidomimetics and conformationally constrained systems. Incorporating cyclic structures into peptide backbones can enforce specific conformations, which can lead to increased potency, selectivity, and metabolic stability compared to their linear counterparts. The geminal arrangement of the protected amine and the carbamoyl (B1232498) group on the cyclopentane ring provides a rigid scaffold that mimics a dipeptide turn or a specific amino acid side chain conformation.

While the general principle of using such cyclic amino acid precursors in peptidomimetic design is well-established, specific non-clinical studies detailing the synthesis of constrained systems directly from this compound are not readily found in the scientific literature. Its potential remains in its ability to serve as a starting point for creating novel, conformationally restricted peptides for biochemical and pharmacological research, outside of a clinical context.

Advanced Analytical Methodologies for Research and Process Control

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, identification, and quantification of Tert-butyl N-(1-carbamoylcyclopentyl)carbamate and its potential impurities. These techniques offer high resolution and sensitivity, making them ideal for both research and quality control environments.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile, thermally labile compounds like this compound. The development of a robust HPLC method is critical for accurate quantification and for the isolation of impurities for structural elucidation.

A typical reversed-phase HPLC (RP-HPLC) method is the most common approach for compounds of this nature. The method development process involves a systematic optimization of several key parameters to achieve the desired separation.

Column Selection: The choice of the stationary phase is crucial. A C18 (ODS - octadecylsilyl) column is often the first choice due to its versatility and wide range of hydrophobicity. researchgate.net For Boc-protected amino acid amides, columns with high carbon loading and end-capping provide good peak shape and resolution.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) is a common organic modifier due to its low viscosity and UV transparency. sielc.comsielc.com The aqueous phase is often acidified to suppress the ionization of any residual silanol (B1196071) groups on the stationary phase and to ensure the analyte is in a single ionic form, leading to sharper peaks. Phosphoric acid or formic acid are frequently used for this purpose. sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both polar and non-polar impurities.

Detection: Given the presence of the carbamate (B1207046) and amide functional groups, UV detection is a suitable and widely available technique. The wavelength of detection is typically set at a low UV wavelength, such as 210 nm, where these functional groups exhibit some absorbance.

Method Validation: Once developed, the HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, its application to this compound presents significant challenges. The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile and can decompose at the high temperatures typically used in GC injectors and columns. organic-chemistry.org This thermal degradation would lead to inaccurate quantification and the appearance of artifact peaks, making it difficult to assess the true purity of the sample.

For these reasons, direct GC analysis of this compound is generally not a preferred method. However, GC could be employed for specific applications related to its synthesis, such as:

Analysis of Volatile Starting Materials and Solvents: GC is an excellent tool for determining the purity of volatile reagents and for monitoring residual solvents in the final product.

Reaction Monitoring via Derivatization: To overcome the issue of thermal lability, the compound could be derivatized to a more volatile and thermally stable analogue. For instance, the amide and carbamate functionalities could potentially be silylated. However, this adds complexity to the analytical procedure and may not be ideal for routine quality control.

In instances where GC is considered, a careful method development process is required, focusing on using lower injection port temperatures and columns that operate at lower temperature ranges. A flame ionization detector (FID) would be a suitable detector for this purpose.

In-Process Analytical Technology (PAT) for Real-Time Reaction Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. sigmaaldrich.com The implementation of PAT tools for the synthesis of this compound can lead to improved process understanding, enhanced control, and greater efficiency. americanpharmaceuticalreview.com

Several PAT tools are particularly well-suited for real-time monitoring of the chemical reactions involved in its synthesis:

In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information about the concentration of reactants, intermediates, and the product. rsc.orgresearchgate.net For example, the formation of the carbamate and amide functionalities can be monitored by the appearance of their characteristic carbonyl stretching frequencies. This allows for the precise determination of reaction endpoints, reducing cycle times and minimizing the formation of impurities.

Online HPLC/UHPLC: Integrating HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) systems directly with the reaction vessel allows for the automated, periodic analysis of the reaction mixture. researchgate.net This provides detailed information on the formation of the product and the profile of any impurities in near real-time, enabling rapid process optimization and control.

On-line Mass Spectrometry (MS): On-line MS can be used to monitor the gas phase above a reaction, for example, to detect the evolution of byproducts, or it can be directly coupled to the reaction mixture to provide rapid identification and quantification of reaction components. americanpharmaceuticalreview.commicrosaic.com

The data generated from these PAT tools can be used to build kinetic models of the reaction, identify critical process parameters (CPPs), and establish a design space for robust and reproducible manufacturing.

Table 2: Application of PAT Tools in the Synthesis of this compound

| PAT Tool | Application | Potential Benefits |

| In-situ FTIR/Raman | Real-time monitoring of reactant consumption and product formation. | Precise endpoint determination, improved process understanding, reduced batch-to-batch variability. |

| Online HPLC/UHPLC | Automated analysis of product purity and impurity profiles during the reaction. | Real-time quality assurance, rapid process optimization, enhanced process control. researchgate.net |

| On-line Mass Spectrometry | Rapid identification of intermediates and byproducts. | Deeper mechanistic understanding, troubleshooting of unexpected reaction outcomes. microsaic.com |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Atom-Economical Synthetic Routes

Current synthetic methods for carbamates and related amide-containing structures often face challenges related to atom economy, producing significant waste. nih.govnih.gov Future research should prioritize the development of catalytic, redox-neutral, and single-step transformations to improve sustainability. chemistryviews.org

Key research objectives should include:

Catalytic Amide and Carbamate (B1207046) Formation: Investigating novel catalytic systems that avoid the use of stoichiometric activating agents is crucial. nih.govresearchgate.net For instance, developing methods for the direct condensation of the corresponding amino acid and a carbamoylating agent would represent a significant advancement. Ruthenium-catalyzed redox-neutral synthesis from alcohols and nitriles offers a promising, 100% atom-economical approach that could be adapted for this purpose. chemistryviews.org

Phosgene-Free Carbamoylation: Traditional carbamate synthesis often relies on hazardous reagents like phosgene (B1210022). researchgate.net Exploring greener alternatives, such as using dimethyl carbonate or carbon dioxide as a C1 source, is a critical area for future investigation. researchgate.netnih.gov

Potential Catalytic Systems and Reagents for Atom-Economical Synthesis

| Catalyst/Reagent Type | Potential Advantage | Example Reaction |

| Ruthenium N-heterocyclic carbene complexes | Redox-neutral, 100% atom economy | Alcohol + Nitrile → Amide chemistryviews.org |

| Boronic Acids | Catalytic direct amidation | Carboxylic Acid + Amine → Amide nih.gov |

| Acetylenes | In situ activation of carboxylic acids | Carboxylic Acid + Amine + Alkyne → Amide researchgate.net |

| Dimethyl Carbonate | Non-toxic phosgene alternative | Amine + Dimethyl Carbonate → Carbamate researchgate.net |

Exploration of Unconventional Reactivity Patterns

The tert-butoxycarbonyl (Boc) protecting group, while primarily used for its stability and ease of removal, possesses latent reactivity that remains underexplored. researchgate.net Future studies should aim to exploit the unique electronic and steric properties of the N-Boc group in Tert-butyl N-(1-carbamoylcyclopentyl)carbamate.

Areas for investigation include:

N–C(O) Bond Activation: The amide N–C(O) bond is typically unreactive in cross-coupling reactions. However, the presence of the Boc group can induce ground-state distortion, making this bond more susceptible to cleavage. researchgate.net Research into nickel-catalyzed amination or other cross-coupling reactions at this position could open up new avenues for functionalization. nih.gov

Isocyanate Formation: Under basic conditions, the Boc-carbamate can undergo elimination to form an isocyanate intermediate. researchgate.netrsc.org A systematic study of this reactivity could allow for the direct synthesis of ureas, thiocarbamates, and other carbamate derivatives from this compound without the need for deprotection. rsc.org

Diels-Alder Reactions: The Boc-N=O species, generated from related N-Boc hydroxylamines, can act as a dienophile in Diels-Alder reactions. mdpi.com Investigating whether the carbamate moiety in the target compound can be transformed to participate in similar cycloadditions could lead to novel heterocyclic scaffolds.

Design and Synthesis of Novel Derivatives with Enhanced Synthetic Utility

The cyclopentyl scaffold and the primary amide of this compound are ripe for modification to create a library of novel building blocks.

Future synthetic targets could include:

Functionalized Cyclopentyl Rings: Introducing substituents on the cyclopentyl ring would allow for fine-tuning of steric and electronic properties. This could be achieved through late-stage C-H functionalization, a powerful and increasingly popular strategy in organic synthesis. mdpi.com

Secondary and Tertiary Amides: Converting the primary amide to a secondary or tertiary amide would provide additional vectors for molecular elaboration. This could involve direct N-alkylation or more advanced cross-coupling methodologies.

Bioisosteric Replacements: Replacing the primary amide with other functional groups, such as tetrazoles or acylsulfonamides, could modulate the physicochemical properties of downstream products, which is particularly relevant in medicinal chemistry.

Chiral Derivatives: Developing enantioselective synthetic routes to chiral analogues of this compound would be highly valuable for the synthesis of stereochemically defined molecules. rsc.org

Examples of Potential Novel Derivatives